molecular formula C8H8ClNO2S B8697357 5-Chloro-2-(cyclopropylsulfonyl)pyridine

5-Chloro-2-(cyclopropylsulfonyl)pyridine

Cat. No. B8697357
M. Wt: 217.67 g/mol
InChI Key: JRUURGOREYMUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(cyclopropylsulfonyl)pyridine is a useful research compound. Its molecular formula is C8H8ClNO2S and its molecular weight is 217.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(cyclopropylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(cyclopropylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

5-chloro-2-cyclopropylsulfonylpyridine

InChI

InChI=1S/C8H8ClNO2S/c9-6-1-4-8(10-5-6)13(11,12)7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

JRUURGOREYMUKO-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=NC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-2-[(3-chloropropyl)sulfonyl]pyridine (732 mg, 3.05 mmol) synthesized in Example (125b) was dissolved in tetrahydrofuran (10 mL) and cooled to −30° C., and subsequently potassium-t-butoxide (582 mg, 5.18 mmol) was added, followed by stirring as it is for 30 minutes. To the reaction solution, a saturated aqueous ammonium chloride solution (40 mL) was added, and extraction was carried out twice with methylene chloride (40 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=0%-25%) to afford the desired compound (397 mg, yield 60%).
Quantity
732 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
582 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
60%

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